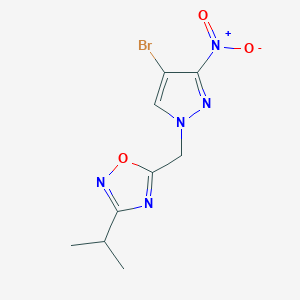
5-((4-Bromo-3-nitro-1h-pyrazol-1-yl)methyl)-3-isopropyl-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((4-Bromo-3-nitro-1H-pyrazol-1-yl)methyl)-3-isopropyl-1,2,4-oxadiazole is a complex organic compound that features a unique combination of functional groups, including a bromine atom, a nitro group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Bromo-3-nitro-1H-pyrazol-1-yl)methyl)-3-isopropyl-1,2,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-bromo-3-nitro-1H-pyrazole with an appropriate aldehyde under basic conditions to form the corresponding hydrazone. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride to yield the oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-((4-Bromo-3-nitro-1H-pyrazol-1-yl)methyl)-3-isopropyl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Substitution: The oxadiazole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as lithium aluminum hydride for reduction, and nucleophiles such as sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while substitution of the bromine atom can yield a variety of substituted pyrazole derivatives .
Scientific Research Applications
5-((4-Bromo-3-nitro-1H-pyrazol-1-yl)methyl)-3-isopropyl-1,2,4-oxadiazole has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound is studied for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Chemical Synthesis: It serves as a versatile building block in the synthesis of more complex molecules, enabling the exploration of new chemical space.
Mechanism of Action
The mechanism of action of 5-((4-Bromo-3-nitro-1H-pyrazol-1-yl)methyl)-3-isopropyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The oxadiazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-nitro-1H-pyrazole: Shares the pyrazole core and bromine/nitro substituents but lacks the oxadiazole ring.
5-Bromo-3-nitro-2-(1H-pyrazol-1-yl)pyridine: Contains a similar pyrazole and bromine/nitro substituents but with a pyridine ring instead of an oxadiazole ring.
Uniqueness
The uniqueness of 5-((4-Bromo-3-nitro-1H-pyrazol-1-yl)methyl)-3-isopropyl-1,2,4-oxadiazole lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C9H10BrN5O3 |
|---|---|
Molecular Weight |
316.11 g/mol |
IUPAC Name |
5-[(4-bromo-3-nitropyrazol-1-yl)methyl]-3-propan-2-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C9H10BrN5O3/c1-5(2)8-11-7(18-13-8)4-14-3-6(10)9(12-14)15(16)17/h3,5H,4H2,1-2H3 |
InChI Key |
WOGWUQAYNDBWFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NOC(=N1)CN2C=C(C(=N2)[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















